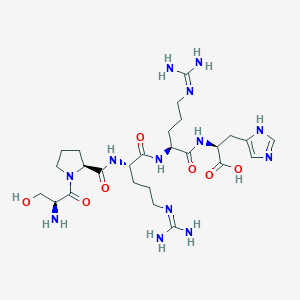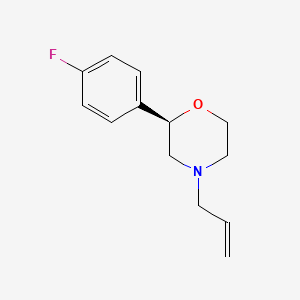![molecular formula C13H14O B14202088 3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one CAS No. 918299-10-2](/img/structure/B14202088.png)
3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a phenyl group and an isopropenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under specific conditions. For instance, the reaction of 2-(Prop-1-en-2-yl)phenylmagnesium bromide with cyclobutanone in the presence of a catalyst can yield the desired compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
化学反応の分析
Types of Reactions
3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic substitution.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学的研究の応用
3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one is unique due to its specific structural features, such as the cyclobutanone ring and the isopropenyl group
特性
CAS番号 |
918299-10-2 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
3-(2-prop-1-en-2-ylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C13H14O/c1-9(2)12-5-3-4-6-13(12)10-7-11(14)8-10/h3-6,10H,1,7-8H2,2H3 |
InChIキー |
OWFCWWKCYPGQBG-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC=CC=C1C2CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
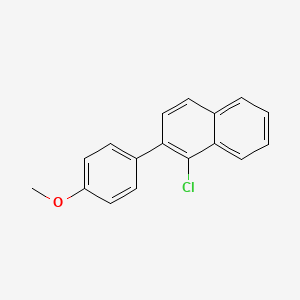
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
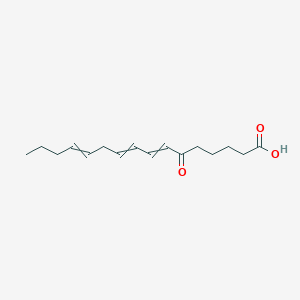
![3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14202036.png)
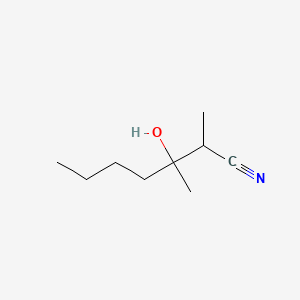
![Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14202053.png)
![(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one](/img/structure/B14202058.png)
